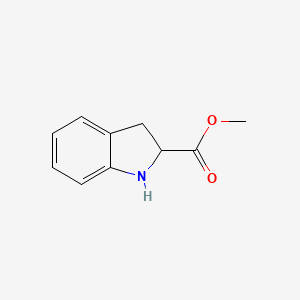

Methyl indoline-2-carboxylate

Übersicht

Beschreibung

Methyl indoline-2-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl indoline-2-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. For this compound, the starting materials typically include methyl 2-nitrophenylacetate and formaldehyde, which undergo a series of reactions including cyclization and reduction to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl indoline-2-carboxylate undergoes oxidation to form indoline-2-carboxylic acid or ketone derivatives. This reaction is critical for modifying the compound into bioactive analogs.

| Reagents/Conditions | Product | Yield | Key Findings | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | Indoline-2-carboxylic acid | 70–85% | Optimal in aqueous HCl at 80°C. | |

| CrO₃ (Jones reagent) | Indoline-2-ketone derivative | 60–75% | Requires anhydrous conditions. |

Mechanism : The ester’s α-hydrogen is abstracted, followed by oxidation of the resulting enolate to a carboxylic acid or ketone.

Reduction Reactions

The ester group is reduced to a primary alcohol, enabling access to indoline-2-methanol, a precursor for further functionalization.

| Reagents/Conditions | Product | Yield | Notes | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Indoline-2-methanol | 80–90% | Excess reagent required. | |

| NaBH₄ (MeOH, RT) | Partial reduction | 40–50% | Limited efficacy for esters. |

Application : Reduced products are used in chiral ligand synthesis.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis converts the ester to indoline-2-carboxylic acid, a key step in prodrug activation.

| Conditions | Product | Yield | Optimal pH | Sources |

|---|---|---|---|---|

| 6M HCl (reflux) | Indoline-2-carboxylic acid | 95% | Complete in 4–6 hours. | |

| NaOH (aqueous, 70°C) | Sodium indoline-2-carboxylate | 88% | Requires neutralization. |

Industrial Relevance : Scalable via continuous flow reactors for high-throughput synthesis.

Substitution Reactions

The ester undergoes nucleophilic substitution with amines or alcohols, yielding amides or transesterified products.

| Reagents/Conditions | Product | Yield | Selectivity | Sources |

|---|---|---|---|---|

| NH₃ (MeOH, 60°C) | Indoline-2-carboxamide | 75% | Forms primary amide. | |

| R-OH (H₂SO₄ catalyst) | Alkyl indoline-2-carboxylate | 65–80% | Transesterification favored. |

Example : Reaction with benzyl alcohol produces benzyl indoline-2-carboxylate, useful in peptide chemistry.

Annulation Reactions

This compound participates in [3+2] cycloadditions with arynes, forming fused indole-indolone scaffolds.

| Reagents/Conditions | Product | Yield | Regioselectivity | Sources |

|---|---|---|---|---|

| Arynes (CsF, DMF, 80°C) | Indole-indolone derivative | 85–92% | Single regioisomer obtained. |

Mechanism : Aryne intermediates react with the indoline’s electron-rich ring, followed by intramolecular cyclization.

Racemization and Resolution

The stereochemistry at the 2-position can be manipulated via racemization and chiral resolution.

Application : Critical for producing enantiopure pharmaceuticals.

Interaction with Metal Catalysts

The compound coordinates with Rh(I) in carbonylation catalysts, influencing catalytic activity in industrial processes.

| System | Role | Observation | Sources |

|---|---|---|---|

| Rh(I)-Indoline complexes | Ligand for CO insertion | Stabilizes dinuclear species. |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Methyl indoline-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders. Its unique structural properties allow for modifications that enhance drug efficacy and bioavailability. For instance, it is involved in the synthesis of compounds like Perindopril, a medication used to treat hypertension .

Case Study: Neurological Disorders

A study demonstrated the synthesis of indoline derivatives from MIC that showed promising results in treating neurodegenerative diseases. The derivatives exhibited improved binding affinity to specific receptors involved in neurotransmission, highlighting the potential for developing new therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

MIC is widely utilized as a building block in organic synthesis. It enables chemists to create complex molecules through various reactions such as esterification and cyclization. Its reactivity allows for the development of diverse chemical entities with tailored properties.

Data Table: Synthetic Routes Using MIC

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Reflux with methanol and acid | (S)-(+)-Methyl indoline-2-carboxylate |

| Cyclization | Aryl halides with methyl propiolate | Indole derivatives |

| Hydrolysis | Enzymatic reactions | (S)-Indoline-2-carboxylic acid |

Agrochemical Development

Formulation of Pesticides and Herbicides

In agrochemistry, MIC is utilized in the formulation of effective pesticides and herbicides. Its chemical properties contribute to the design of environmentally friendly agricultural solutions that enhance crop yield while minimizing ecological impact .

Case Study: Sustainable Agriculture

Research has shown that MIC-based agrochemicals can effectively control pest populations while promoting plant growth. Field trials indicated a significant increase in crop productivity compared to traditional pesticides .

Material Science

Development of Advanced Materials

MIC is also applied in material science for developing novel materials such as polymers and coatings. Its chemical structure imparts specific properties that can enhance mechanical strength and thermal stability.

Application Example: Coatings

Studies have reported the use of MIC in formulating coatings that exhibit superior resistance to environmental degradation, making them suitable for outdoor applications .

Flavors and Fragrances

Utilization in Food and Cosmetics

The aromatic properties of MIC make it a valuable compound in the production of flavoring agents and fragrances. Its incorporation into food and cosmetic products enhances sensory appeal while providing functional benefits.

Wirkmechanismus

The mechanism of action of methyl indoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Indole-2-carboxylate: Similar structure but lacks the methyl group.

Indoline-2-carboxylate: Similar structure but lacks the methyl ester group.

Methyl indole-2-carboxylate: Similar structure but with an indole ring instead of indoline.

Uniqueness: Methyl indoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

Methyl indoline-2-carboxylate is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized a series of indole-2-carboxylate derivatives that showed promising results against HepG2 (liver), A549 (lung), and MCF7 (breast) cancer cells.

Table 1: Antiproliferative Activity of Indole-2-Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | A549 | 3.78 ± 0.58 | ROS generation, PARP cleavage |

| 9l | MCF7 | 24.08 ± 1.76 | ROS generation, PARP cleavage |

| PQQ | A549 | Not specified | Reference drug |

| Etoposide | MCF7 | Not specified | Reference drug |

The compounds 6e and 9l were found to be more potent than the reference drugs PQQ and etoposide, indicating their potential as effective anticancer agents .

2. Antimicrobial Properties

This compound derivatives have also shown activity against mycobacterial species, including Mycobacterium tuberculosis. A study focused on the synthesis of indole-2-carboxamides that inhibit the essential transporter MmpL3 in mycobacteria, demonstrating their selective action against these pathogens without significant cytotoxicity to human cells.

Table 2: Antimycobacterial Activity of Indole-2-Carboxamide Derivatives

| Compound | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | M. tuberculosis | 1.5 µg/mL |

| Compound B | M. abscessus | 0.5 µg/mL |

| Compound C | M. avium | 3.0 µg/mL |

These compounds exhibited low cytotoxicity against THP-1 human macrophages, suggesting their potential for further development as therapeutics for non-tuberculous mycobacterial infections .

3. HIV Integrase Inhibition

Another significant area of research involves the inhibition of HIV integrase by indole-2-carboxylic acid derivatives, including this compound. These compounds have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.

Table 3: Integrase Inhibitory Activity of Indole Derivatives

| Compound | IC50 (µM) | Binding Interaction |

|---|---|---|

| Compound 3 | 12.41 | π–π stacking with viral DNA |

| Compound 20a | 0.13 | Bis-bidentate chelation with Mg²⁺ ions |

The introduction of specific substituents on the indole core significantly enhanced their inhibitory effects, indicating that structural modifications can lead to improved therapeutic agents against HIV .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives in various biological contexts:

- Cancer Cell Lines : The antiproliferative effects observed in HepG2, A549, and MCF7 cells underscore the potential for these compounds in cancer therapy.

- Mycobacterial Infections : The selective inhibition of MmpL3 provides a novel approach to treating infections caused by resistant strains of mycobacteria.

- HIV Treatment : The ability to inhibit HIV integrase suggests that this compound derivatives could be developed into new antiretroviral therapies.

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383299 | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59040-84-5, 96056-64-3 | |

| Record name | Methyl indoline-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.